

Sulfo-Cy3 Azide: A Technical Guide for Bioconjugation and Imaging

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Compound of Interest

Compound Name: Sulfo-Cy3 azide

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This in-depth technical guide explores the core attributes and applications of **Sulfo-Cy3 azide**, a water-soluble fluorescent probe widely utilized in bioconjugation and cellular imaging. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in click chemistry, and visual representations of its structure and experimental workflows.

Core Properties of Sulfo-Cy3 Azide

Sulfo-Cy3 azide is a bright, water-soluble, and pH-insensitive fluorescent dye.^[1] Its high water solubility, a result of the sulfonate groups, makes it an ideal reagent for labeling various molecules in aqueous environments, which is particularly advantageous for sensitive biological samples.^{[2][3]} The azide group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific method for covalently linking molecules.^{[4][5]} This reaction forms a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy3 azide**, compiled from various sources for easy comparison.

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₄₆ N ₆ O ₁₀ S ₃	
Molecular Weight	~807 g/mol	
Excitation Maximum (λ _{ex})	548 - 555 nm	
Emission Maximum (λ _{em})	563 - 580 nm	
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹	
Solubility	Water, DMSO, DMF	
Purity	≥ 90-95% (HPLC)	
Storage Conditions	-20°C, protected from light	

Chemical Structure of Sulfo-Cy3 Azide

The chemical structure of **Sulfo-Cy3 azide** features a central cyanine dye core responsible for its fluorescent properties, sulfonate groups that confer water solubility, and a terminal azide group for click chemistry reactions.



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Caption: Chemical structure of **Sulfo-Cy3 azide**.

Experimental Protocols: Protein Labeling via CuAAC

This section provides a detailed methodology for labeling an alkyne-modified protein with **Sulfo-Cy3 azide** using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol is a synthesis of best practices and may require optimization for specific proteins and applications.

Materials

- Alkyne-modified protein (in a buffer free of primary amines, e.g., PBS)
- **Sulfo-Cy3 azide**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium Ascorbate (freshly prepared)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO) or water for stock solutions
- Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Stock Solution Preparation

- **Sulfo-Cy3 Azide** (10 mM): Dissolve the appropriate amount of **Sulfo-Cy3 azide** in high-quality, anhydrous DMSO or water. Store at -20°C , protected from light.
- Copper(II) Sulfate (20 mM): Dissolve CuSO_4 in deionized water. This solution can be stored at room temperature.
- THPTA Ligand (100 mM): Dissolve THPTA in deionized water. Store frozen in aliquots.
- Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.

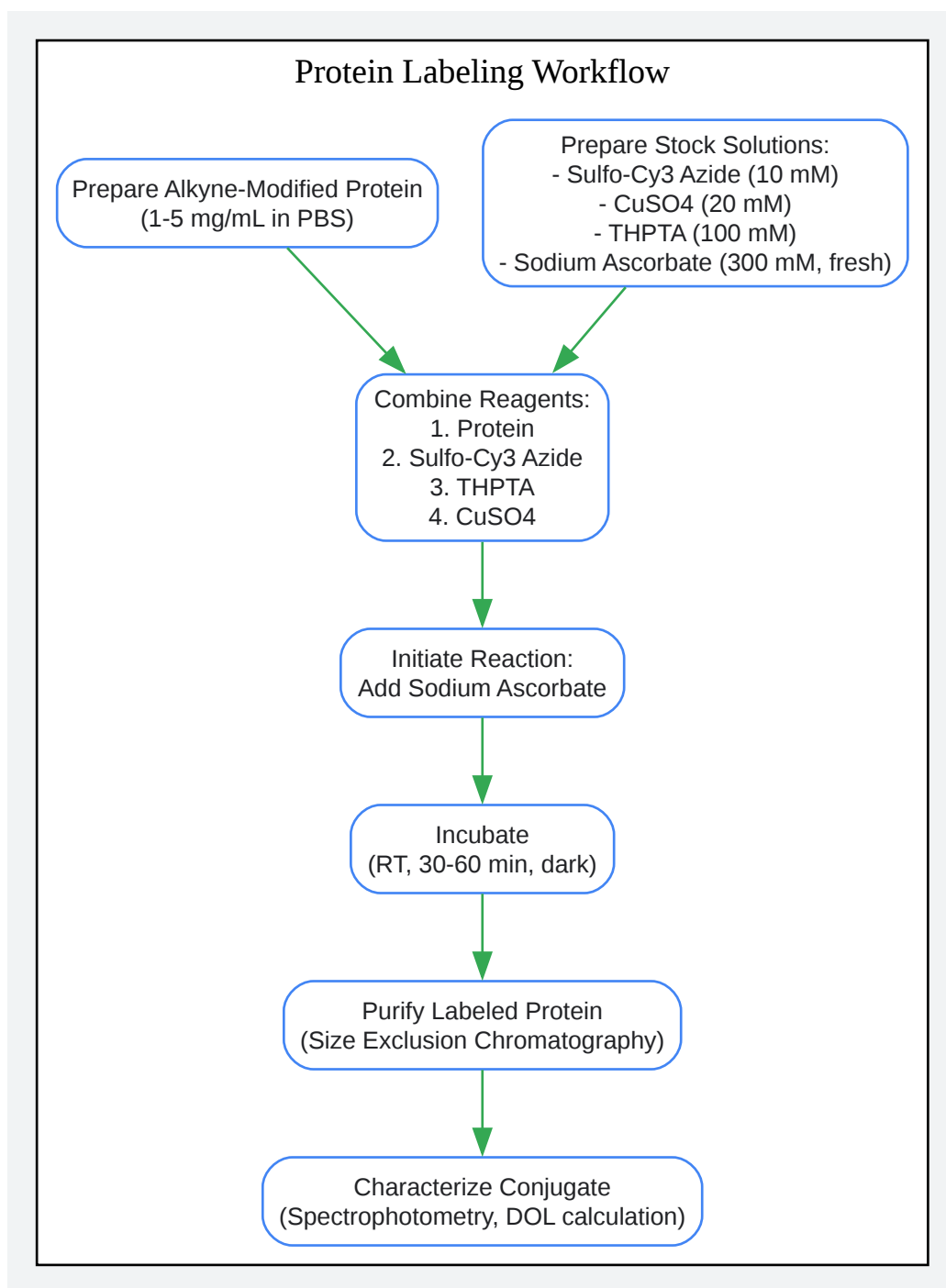
Labeling Protocol

- Prepare the Protein: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
- Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order, vortexing briefly after each addition:

- Alkyne-modified protein solution
- **Sulfo-Cy3 azide** stock solution (to a final concentration of 20-100 μ M)
- THPTA ligand stock solution (to a final concentration of 1-5 mM)
- Copper(II) sulfate stock solution (to a final concentration of 0.2-1 mM)
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. Vortex briefly to mix.
- Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. For some applications, incubation at 4°C overnight may be beneficial.
- Purification of the Labeled Protein:
 - Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer.
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with PBS buffer. The labeled protein will elute first, followed by the smaller, unreacted **Sulfo-Cy3 azide**.
 - Collect the fractions containing the labeled protein, which can often be identified by its characteristic color and by monitoring the absorbance at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the labeling of an alkyne-modified protein with **Sulfo-Cy3 azide** via a copper-catalyzed click reaction.



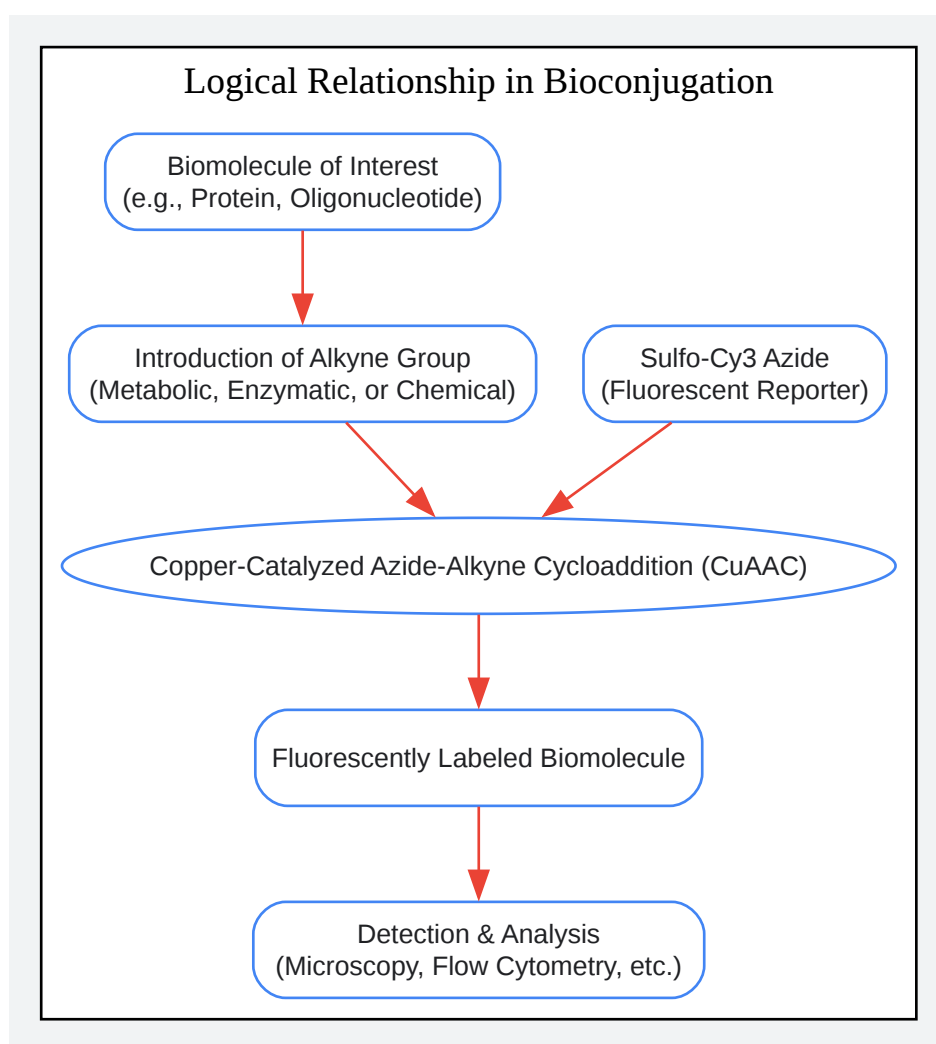
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Caption: Experimental workflow for protein labeling.

Signaling Pathways and Logical Relationships

Sulfo-Cy3 azide itself is not directly involved in signaling pathways but serves as a reporter molecule. Its application in techniques like proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) can help elucidate signaling pathways. The fundamental logical relationship in its use is the highly specific and covalent bond formation between an azide and an alkyne, enabling the attachment of a fluorescent signal to a molecule of interest.

The core principle of its application is the bioorthogonal nature of the click chemistry reaction. This means the azide and alkyne groups react specifically with each other without interfering with other functional groups present in complex biological systems.



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Caption: Bioorthogonal labeling logic.

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